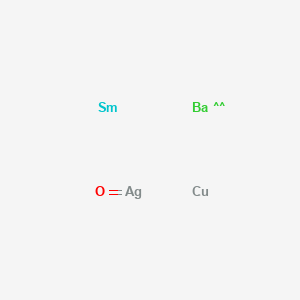![molecular formula C5H13Cl3GeNP B14298801 Dimethyl(propyl)[(trichlorogermyl)imino]-lambda~5~-phosphane CAS No. 112215-35-7](/img/structure/B14298801.png)
Dimethyl(propyl)[(trichlorogermyl)imino]-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl(propyl)[(trichlorogermyl)imino]-lambda~5~-phosphane is a complex organophosphorus compound that features a unique combination of phosphorus, germanium, and chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(propyl)[(trichlorogermyl)imino]-lambda~5~-phosphane typically involves the reaction of trichlorogermane with a suitable phosphine ligand under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane. The reaction may require the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl(propyl)[(trichlorogermyl)imino]-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different phosphine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used to substitute the chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized phosphines.
Applications De Recherche Scientifique
Dimethyl(propyl)[(trichlorogermyl)imino]-lambda~5~-phosphane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of Dimethyl(propyl)[(trichlorogermyl)imino]-lambda~5~-phosphane involves its interaction with specific molecular targets. The compound can coordinate with metal centers, influencing their reactivity and stability. The pathways involved may include the formation of stable complexes that can catalyze various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl(propyl)phosphine: Similar in structure but lacks the germanium and chlorine atoms.
Trichlorogermane: Contains germanium and chlorine but lacks the phosphine moiety.
Triphenylphosphine: A common phosphine ligand used in many catalytic processes.
Uniqueness
Dimethyl(propyl)[(trichlorogermyl)imino]-lambda~5~-phosphane is unique due to its combination of phosphorus, germanium, and chlorine atoms, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in catalysis and materials science.
Propriétés
Numéro CAS |
112215-35-7 |
|---|---|
Formule moléculaire |
C5H13Cl3GeNP |
Poids moléculaire |
297.1 g/mol |
Nom IUPAC |
dimethyl-propyl-trichlorogermylimino-λ5-phosphane |
InChI |
InChI=1S/C5H13Cl3GeNP/c1-4-5-11(2,3)10-9(6,7)8/h4-5H2,1-3H3 |
Clé InChI |
BNGRDONDCBADDS-UHFFFAOYSA-N |
SMILES canonique |
CCCP(=N[Ge](Cl)(Cl)Cl)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[4-(Trifluoromethyl)phenyl]-9H-xanthene](/img/structure/B14298726.png)

![4-Methylbenzenesulfonic acid;6-methylidenebicyclo[3.3.1]nonan-2-ol](/img/structure/B14298742.png)
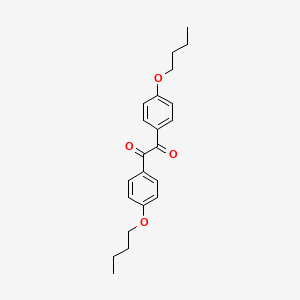
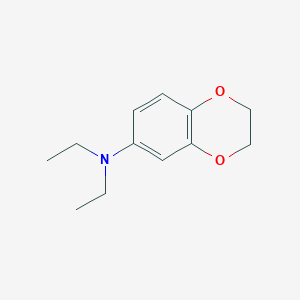
![Morpholine, 4-[bis(pentachlorophenyl)acetyl]-](/img/structure/B14298765.png)

![5-Sulfanylidene-5H-[1,3]dithiolo[4,5-c][1,2]thiazole-3-carbonitrile](/img/structure/B14298768.png)
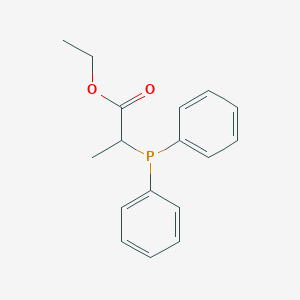
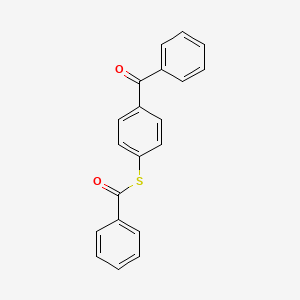


![8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile](/img/structure/B14298789.png)
